molecular formula C7H4ClNO B1587699 4-Chloro-2-hydroxybenzonitrile CAS No. 30818-28-1

4-Chloro-2-hydroxybenzonitrile

Cat. No. B1587699
CAS RN: 30818-28-1
M. Wt: 153.56 g/mol
InChI Key: SMUWKRUWTDAYKS-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has an average mass of 153.566 Da and a monoisotopic mass of 152.998138 Da . The compound appears as a white to pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 4-Chloro-2-hydroxybenzonitrile can be achieved through various methods. One such method involves the reaction of hydroxylamine with a 2-hydroxyarylaldehyde, which is at least partially in the form of a salt and/or complex of a metal of Group II, Group III, Group IVA or Group VIA of the Periodic Table . The 2-hydroxyarylaldoxime formed is then dehydrated .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The compound has a density of 1.4±0.1 g/cm3 .


Chemical Reactions Analysis

4-Chloro-2-hydroxybenzonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction . It can also be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .


Physical And Chemical Properties Analysis

4-Chloro-2-hydroxybenzonitrile has a boiling point of 275.5±25.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 120.4±23.2 °C . It has a molar refractivity of 37.7±0.4 cm3 .

Scientific Research Applications

  • Synthesis of 6-Aminophenanthridines

    • Application: 4-Chloro-2-hydroxybenzonitrile can be used in the synthesis of 6-aminophenanthridines . Phenanthridines are a class of organic compounds that are often used in medicinal chemistry due to their bioactive properties.
    • Method: This typically involves a Suzuki-Miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds between two different types of aromatic compounds.
  • Preparation of 5-Bromo-2-chloro-4-hydroxybenzonitrile

    • Application: 4-Chloro-2-hydroxybenzonitrile can be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile . This compound could potentially be used as an intermediate in the synthesis of other complex organic molecules.
  • Preparation of Benzonitriles

    • Application: A method of preparing a benzonitrile of the formula WHEREIN R1 is a substituent nitro group and R2 is a substituent halogen atom, which comprises reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .
    • Method: This involves conversion of the acid to its chloride and thence to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .
  • Green Synthesis of Benzonitrile

    • Application: 4-Chloro-2-hydroxybenzonitrile can be used in the green synthesis of benzonitrile . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
    • Method: The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application . In this study, the ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .
    • Results: When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . Even better, the ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
  • Preparation of Aromatic, Heteroaromatic and Aliphatic Nitriles

    • Application: This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

Safety And Hazards

4-Chloro-2-hydroxybenzonitrile is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUWKRUWTDAYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392519
Record name 4-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxybenzonitrile

CAS RN

30818-28-1
Record name 4-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-hydroxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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